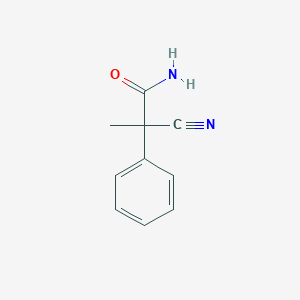

2-Cyano-2-phenylpropanamide

Description

Structure

3D Structure

Properties

CAS No. |

80544-85-0 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-cyano-2-phenylpropanamide |

InChI |

InChI=1S/C10H10N2O/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) |

InChI Key |

NAAZFNSIBGLOSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-2-phenylpropanamide

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-cyano-2-phenylpropanamide, tailored for researchers, scientists, and professionals in drug development. The document details the core chemical transformations, experimental protocols, and quantitative data derived from established chemical literature.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring a quaternary carbon center with both a nitrile and an amide functional group, presents a unique synthetic challenge. This guide outlines a logical and feasible multi-step synthesis, starting from the readily available precursor, phenylacetonitrile. The described pathway involves the sequential alkylation of the active methylene group of phenylacetonitrile followed by a selective partial hydrolysis of the nitrile to the corresponding amide.

Overall Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step process, commencing with phenylacetonitrile. The general workflow is depicted below.

Detailed Synthesis Pathway and Reaction Mechanisms

The core of the synthesis involves a sequential double methylation of phenylacetonitrile, followed by the selective hydration of the nitrile functionality.

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-2-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Cyano-2-phenylpropanamide, a molecule of interest in organic synthesis and medicinal chemistry. This document compiles available data on its chemical characteristics and outlines a plausible synthetic route, offering valuable insights for researchers engaged in its study and application.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1] |

| Molecular Weight | 174.20 g/mol | PubChem (Computed)[1] |

| XLogP3 | 1.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 174.079312947 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 66.9 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 13 | PubChem (Computed)[1] |

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively documented, standard methodologies would be employed.

Determination of logP (Octanol-Water Partition Coefficient): The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, indicating the lipophilicity of a compound. A standard method for its experimental determination is the shake-flask method .

-

Preparation of Solutions: A saturated solution of this compound is prepared in both n-octanol and water. The two phases are pre-saturated with each other by mixing for a prolonged period, followed by separation.

-

Partitioning: A known concentration of the compound is dissolved in one of the phases (typically water). An equal volume of the other phase (n-octanol) is added.

-

Equilibration: The mixture is agitated vigorously for a set period to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logarithm of P gives the logP value.

Spectrophotometric pKa Determination: The acid dissociation constant (pKa) can be determined spectrophotometrically, particularly if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes with pH.

-

Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the largest change is observed is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related α-cyanoamides. The following protocol outlines a potential two-step synthesis starting from benzyl cyanide.

Step 1: α-Methylation of Benzyl Cyanide to form 2-Phenylpropanenitrile

-

Reaction Setup: A solution of benzyl cyanide in a suitable aprotic solvent, such as tetrahydrofuran (THF), is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The solution is cooled to a low temperature (e.g., -78 °C), and a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), is added portion-wise to deprotonate the α-carbon of the benzyl cyanide, forming a carbanion.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The carbanion undergoes nucleophilic attack on the methyl iodide, resulting in the formation of 2-phenylpropanenitrile.

-

Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude 2-phenylpropanenitrile.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis of the Nitrile to the Amide

-

Reaction Conditions: The purified 2-phenylpropanenitrile is subjected to controlled hydrolysis. This can be achieved using a variety of reagents, such as hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) or by using a strong acid (e.g., sulfuric acid) at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The organic extracts are combined, washed, dried, and the solvent is evaporated. The resulting crude this compound can be purified by recrystallization from an appropriate solvent system.

Visualizations

Synthesis Workflow for this compound

Caption: A two-step synthesis of this compound.

References

In-depth Technical Guide: The Mechanism of Action of 2-Cyano-2-phenylpropanamide

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the biological activity and mechanism of action of 2-Cyano-2-phenylpropanamide. Despite extensive searches of chemical and biological databases, no peer-reviewed studies detailing its pharmacological profile, cellular targets, or effects on signaling pathways could be identified. The compound is referenced in chemical literature, primarily in the context of its synthesis and as a chemical intermediate, but its biological properties have not been characterized.

The absence of published biological data for this compound prevents the creation of an in-depth technical guide as requested. Consequently, it is not possible to provide quantitative data on its biological activity, detailed experimental protocols for its evaluation, or diagrams of its potential signaling pathways.

While information on structurally related compounds, such as certain 2-cyanoacrylamide and propanamide derivatives, is available and suggests potential for biological activity, it is crucial to note that these findings cannot be directly extrapolated to this compound. The specific stereochemistry and substituent groups on a molecule are critical determinants of its biological function.

Therefore, this document serves to highlight the current lack of scientific knowledge regarding the mechanism of action of this compound. Further research, including initial biological screening and target identification studies, would be necessary to elucidate any potential therapeutic effects and the underlying molecular mechanisms of this compound.

Summary of Findings:

-

No Biological Data Available: There is no publicly available data on the mechanism of action, cellular targets, or biological activity of this compound.

-

Chemical Synthesis Context: The compound is mentioned in the scientific literature solely in the context of its chemical synthesis.

-

Information on Related Compounds: While some derivatives of 2-cyanoacrylamide and propanamide have been investigated for various biological activities, this information is not directly applicable to this compound.

This report underscores a significant opportunity for novel research into the potential pharmacological properties of this compound. Future investigations would be required to provide the data necessary for a comprehensive technical guide on its mechanism of action.

The Multifaceted Biological Activities of 2-Cyano-2-phenylpropanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Cyano-2-phenylpropanamide represent a class of organic compounds with a diverse and promising range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their anticonvulsant, anti-inflammatory, antiproliferative, and tyrosinase inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, such as 2-cyanoacetamide, with a substituted benzaldehyde. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields, aligning with the principles of green chemistry.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of (E)-2-Cyano-3-phenylacrylamide Derivatives

Materials:

-

Substituted benzaldehyde (1 mmol)

-

2-Cyanoacetamide (1 mmol)

-

Triethylamine (catalyst)

-

Ethanol (solvent)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, dissolve the substituted benzaldehyde (1 mmol) and 2-cyanoacetamide (1 mmol) in a minimal amount of ethanol.

-

Add a catalytic amount of triethylamine to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a suitable power and temperature (e.g., 100°C) for a predetermined time (typically 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable spectrum of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anticonvulsant Activity

Several derivatives have shown potent anticonvulsant effects in preclinical models, most notably the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures. The mechanism of action is believed to involve the modulation of voltage-gated sodium channels.

| Compound/Derivative | Animal Model | Test | ED50 (mg/kg) | Reference |

| Bicyclic (tetralinyl, indanyl) aminoacetamide derivatives | Mouse | MES | >10, <100 (oral) | [1] |

| S-(+)-2-amino-1-butanol derivative VIII | Mouse | MES | Protective Index (TD50/ED50) of 4.55 |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are linked to the inhibition of key inflammatory mediators and signaling pathways, including the NF-κB pathway. This pathway is a central regulator of the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound/Derivative | Assay | Cell Line | IC50 | Reference |

| (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) | TNF-α inhibition | J774 macrophages | 7.02 ± 4.24 µM (EC50) | |

| Isonicotinic acid derivative 5 | ROS Inhibition | Human blood cells | 1.42 ± 0.1 µg/mL | |

| Isonicotinic acid derivative 6 | ROS Inhibition | Human blood cells | Not specified, high activity | |

| Isonicotinic acid derivative 8a | ROS Inhibition | Human blood cells | Not specified, high activity | |

| Isonicotinic acid derivative 8b | ROS Inhibition | Human blood cells | Not specified, high activity |

Antiproliferative Activity

Derivatives of 2-phenylbenzothiazole, which share structural similarities, have exhibited significant antiproliferative activity against various cancer cell lines. The MTT assay is a standard method to assess this activity.

| Compound/Derivative | Cell Line | Assay | IC50 | Reference |

| 2-Phenylbenzothiazole derivatives | Breast, prostate, and lung cancer cell lines | MTT Assay | Activity equivalent to or better than 2-(4-aminophenyl)benzothiazole at 10 µM | [2] |

| Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | HepG2 | MTT Assay | 22±1.33 µg/mL (24h), 5.6±0.42 µg/mL (48h) | |

| Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | MCF7 | MTT Assay | 54±3.5 µg/mL (24h), 11.5±0.9 µg/mL (48h) |

Tyrosinase Inhibitory Activity

Certain (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This activity suggests their potential application in treating hyperpigmentation disorders.

| Compound/Derivative | Assay | IC50 | Reference |

| (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA2) | Mushroom Tyrosinase Inhibition | Comparable to kojic acid at 25µM | [3] |

| 2-Cyanopyrrole derivative A12 | Tyrosinase Inhibition | 0.97 μM |

Experimental Protocols for Biological Assays

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

Materials:

-

Rodents (mice or rats)

-

Electroshock apparatus with corneal electrodes

-

0.9% saline solution

-

Topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

-

Administer the test compound to the animals at various doses and appropriate time points before the test.

-

Apply a drop of topical anesthetic to the cornea of each animal, followed by a drop of saline to ensure good electrical contact.

-

Place the corneal electrodes on the eyes of the animal.

-

Deliver a supramaximal electrical stimulus (e.g., 50 Hz, 60 mA for 0.2 seconds in mice).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension phase.

-

Calculate the median effective dose (ED50) using appropriate statistical methods.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well microtiter plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add the test compound at various concentrations, followed by the tyrosinase solution in phosphate buffer.

-

Incubate the mixture at room temperature for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA substrate.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Anticonvulsant Mechanism

Caption: Anticonvulsant mechanism of this compound derivatives.

Anti-inflammatory Mechanism: NF-κB Pathway

Caption: Inhibition of the NF-κB signaling pathway.

Antiproliferative Mechanism: MAPK Pathway

Caption: Modulation of the MAPK signaling pathway.

Conclusion

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of promising biological activities. Their potential as anticonvulsant, anti-inflammatory, antiproliferative, and tyrosinase-inhibiting agents warrants further investigation. This technical guide provides a foundational resource for researchers, summarizing key synthetic methods, biological data, experimental protocols, and mechanistic insights to facilitate the continued exploration and development of this important class of compounds. The provided data and protocols should be adapted and optimized for specific experimental conditions and research objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Profile of 2-Cyano-2-phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Cyano-2-phenylpropanamide, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the amide protons, and the methyl protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.0-7.0 | Broad Singlet | 2H | Amide protons (-CONH₂) |

| ~1.9 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~170-175 | Amide Carbonyl (C=O) |

| ~135-140 | Quaternary Aromatic Carbon (C-Ar) |

| ~128-130 | Aromatic CH (C-Ar) |

| ~125-127 | Aromatic CH (C-Ar) |

| ~118-122 | Nitrile Carbon (C≡N) |

| ~45-50 | Quaternary Carbon (C-CN) |

| ~25-30 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amide) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 2260-2200 | Medium | C≡N stretch (Nitrile)[1] |

| ~1680 | Strong | C=O stretch (Amide) |

| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula for this compound is C₁₀H₁₀N₂O, with a calculated exact mass of approximately 174.08 Da[2].

| m/z | Interpretation |

| 174 | Molecular Ion [M]⁺ |

| 159 | [M - CH₃]⁺ |

| 130 | [M - CONH₂]⁺ |

| 103 | [C₆H₅-C-CN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For a typical ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[3]. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended[3]. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration[3].

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon environment.

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common technique[4].

-

Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[4].

-

Pellet Formation : Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a thin, transparent pellet[4].

-

Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences. Then, acquire the sample spectrum.

-

Spectral Range : Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹[5].

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes fragmentation of the molecule, providing structural information.

-

Sample Introduction : Introduce a small amount of the volatile sample (typically in the microgram range) into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography[6]. The sample is vaporized by heating under high vacuum[7].

-

Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV)[8]. This causes the molecules to ionize and fragment.

-

Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C10H10N2O | CID 257051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Cyano-2-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and predictive analysis of the solubility and stability of 2-Cyano-2-phenylpropanamide (CAS Number: 80544-85-0). Due to the limited availability of direct experimental data for this specific compound, this document leverages theoretical predictions, data from structurally similar molecules, and established principles of physical and organic chemistry to offer valuable insights for researchers. The guide includes predicted solubility data in various solvents, discusses potential degradation pathways, and provides detailed experimental protocols for determining these properties.

Introduction

Physicochemical Properties

The known physical properties of this compound are limited. It has been described as a white solid with a melting point of 108-110 °C.[1] Further characterization of its crystalline form, polymorphism, and other physical properties would require experimental investigation.

Solubility Profile

Predicted Solubility

In the absence of experimental data, computational models can provide valuable estimations of a compound's solubility in various solvents. The following table summarizes the predicted solubility of this compound in a range of common pharmaceutical and laboratory solvents. These predictions were generated using established solubility prediction software that analyzes the molecule's structural features.

Disclaimer: The following data is based on in-silico predictions and should be used as a guide for solvent selection in experimental studies. Actual experimental values may vary.

| Solvent | Predicted Solubility (g/L) | Predicted Solubility (mol/L) | Solvent Type |

| Water | 0.85 | 0.0049 | Polar Protic |

| Ethanol | 15.2 | 0.087 | Polar Protic |

| Methanol | 18.5 | 0.106 | Polar Protic |

| Isopropanol | 8.9 | 0.051 | Polar Protic |

| Acetone | 25.4 | 0.146 | Polar Aprotic |

| Acetonitrile | 22.1 | 0.127 | Polar Aprotic |

| Dichloromethane | 35.7 | 0.205 | Non-Polar |

| Toluene | 5.3 | 0.030 | Non-Polar |

| Hexane | 0.1 | 0.0006 | Non-Polar |

Structural Interpretation of Solubility

The predicted solubility profile of this compound can be rationalized by its molecular structure. The presence of the polar amide and nitrile functional groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents, contributing to its predicted moderate solubility in solvents like alcohols, acetone, and acetonitrile. Conversely, the non-polar phenyl group and the overall molecular size limit its solubility in highly polar solvents like water and enhance its solubility in non-polar solvents like dichloromethane. The very low predicted solubility in hexane is consistent with the presence of the polar functional groups.

Stability Profile

General Considerations

The stability of this compound is primarily influenced by the reactivity of its amide and nitrile functional groups. As a tertiary amide, it is generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance around the carbonyl group. However, degradation can still occur under specific conditions.

Potential Degradation Pathways

-

Hydrolysis: Under strong acidic or basic conditions, and particularly at elevated temperatures, the amide bond can undergo hydrolysis to yield 2-cyano-2-phenylpropanoic acid and ammonia. The nitrile group can also be hydrolyzed, ultimately leading to the formation of a carboxylic acid.

-

Decarboxylation: While the primary compound is a propanamide, if hydrolysis to the corresponding carboxylic acid occurs, subsequent decarboxylation might be a relevant degradation pathway, especially under acidic conditions.

-

Oxidation: The phenyl group could be susceptible to oxidation, although this would likely require strong oxidizing agents or exposure to UV light in the presence of oxygen.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination: Shake-Flask Method

This is a common and reliable method for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, use centrifugation or filtration (with a filter compatible with the solvent) to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Caption: Logical workflow for a forced degradation study.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent to ensure solubility).

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., HCl to a final concentration of 0.1 M) and heat if necessary.

-

Basic Hydrolysis: Add a strong base (e.g., NaOH to a final concentration of 0.1 M) and heat if necessary.

-

Oxidation: Add an oxidizing agent (e.g., hydrogen peroxide to a final concentration of 3%).

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to controlled UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to separate the parent compound from any degradation products.

-

Evaluation: Quantify the decrease in the parent compound and identify the structure of any major degradation products.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. While the absence of direct experimental data necessitates a reliance on predictive models and theoretical considerations, the information presented herein offers a valuable starting point for researchers. The provided experimental protocols can be readily adapted to generate the empirical data required for a comprehensive physicochemical profile of this compound. It is strongly recommended that the predicted data be confirmed through laboratory experimentation.

References

A Guide to Characterizing the Thermal Degradation Profile of Pharmaceutical Compounds: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the thermal stability of pharmaceutical compounds, using the hypothetical case of 2-Cyano-2-phenylpropanamide. In the absence of specific experimental data for this molecule in publicly available literature, this document outlines the established methodologies and data presentation formats crucial for such an analysis. The principles and protocols described herein are broadly applicable to the thermal degradation analysis of various organic molecules in a drug development context.

Introduction to Thermal Stability Analysis

Thermal stability is a critical quality attribute of any drug substance, influencing its shelf-life, storage conditions, and manufacturing processes. Understanding a compound's response to heat is essential for ensuring its safety, efficacy, and quality. The primary techniques employed to investigate thermal degradation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Key Experimental Techniques

A thorough thermal degradation profile is typically established using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This technique is invaluable for determining the temperatures at which degradation events occur and the extent of mass loss associated with each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[1][2]

Hypothetical Thermal Degradation Profile of this compound

While specific data is unavailable, a hypothetical degradation profile can be constructed based on the known reactivity of its functional groups (amide, nitrile, phenyl).

Quantitative Data Summary

The following table illustrates how quantitative data from TGA and DSC analyses of a compound like this compound would be presented.

| Parameter | Value | Unit | Technique | Interpretation |

| TGA | ||||

| Onset of Decomposition (Tonset) | 220 | °C | TGA | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | 250 | °C | DTG | The temperature at which the rate of mass loss is highest. |

| Mass Loss (Step 1) | 35 | % | TGA | Corresponds to the loss of the cyano and amide functionalities. |

| Mass Loss (Step 2) | 60 | % | TGA | Corresponds to the breakdown of the remaining organic structure. |

| Residual Mass at 600 °C | 5 | % | TGA | Indicates the amount of non-volatile residue. |

| DSC | ||||

| Melting Point (Tm) | 180 | °C | DSC | The temperature at which the compound transitions from solid to liquid. |

| Enthalpy of Fusion (ΔHfus) | 25 | J/g | DSC | The energy required to melt the sample. |

| Decomposition Exotherm (Tdecomp) | 245 | °C | DSC | The temperature at which the exothermic decomposition process is maximal. |

| Enthalpy of Decomposition (ΔHdecomp) | -350 | J/g | DSC | The heat released during decomposition. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum crucible.

-

Experimental Conditions:

-

Temperature Range: 25 °C to 600 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min.

-

-

Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the first derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

-

Experimental Conditions:

-

Temperature Range: 25 °C to 300 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

-

Data Analysis: Determine the melting point (peak of the endotherm), enthalpy of fusion (area under the melting peak), and the decomposition temperature and enthalpy (from the exothermic peak).

Visualizations

Hypothetical Thermal Degradation Pathway

The following diagram illustrates a plausible thermal degradation pathway for this compound, involving initial cleavage of the amide and cyano groups, followed by further fragmentation of the aromatic ring at higher temperatures.

Caption: Hypothetical degradation pathway.

Experimental Workflow for Thermal Degradation Analysis

The logical flow of experiments for characterizing the thermal stability of a new chemical entity is depicted below.

References

discovery and history of 2-Cyano-2-phenylpropanamide

Absence of a clear discovery and historical record of 2-Cyano-2-phenylpropanamide in publicly accessible scientific literature suggests that this compound may not have been the subject of extensive research or drug development programs. This technical guide, therefore, focuses on the available chemical data and infers potential synthetic routes and biological significance based on related compounds.

Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem |

| Molecular Weight | 174.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 80544-85-0 | PubChem |

| SMILES | CC(C#N)(C1=CC=CC=C1)C(=O)N | PubChem |

| InChI | InChI=1S/C10H10N2O/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) | PubChem |

| InChIKey | NAAZFNSIBGLOSW-UHFFFAOYSA-N | PubChem |

Postulated Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the reviewed literature, a potential synthetic route can be inferred from established organic chemistry principles and methods used for structurally analogous compounds. A plausible approach would involve the Strecker synthesis of an α-aminonitrile followed by hydrolysis.

A generalized workflow for such a synthesis is depicted below.

Caption: Postulated two-step synthesis of this compound.

Experimental Considerations (Hypothetical)

Step 1: Synthesis of 2-Amino-2-phenylpropanenitrile (Strecker Reaction)

-

Reaction Setup: Acetophenone would be dissolved in a suitable solvent, such as ethanol or methanol.

-

Reagent Addition: An aqueous solution of ammonium cyanide (or sodium cyanide and ammonium chloride) would be added to the solution of acetophenone.

-

Reaction Conditions: The reaction mixture would be stirred at room temperature for a period of 24 to 48 hours. The progress of the reaction would be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture would be extracted with an organic solvent (e.g., diethyl ether). The organic layers would be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Partial Hydrolysis of 2-Amino-2-phenylpropanenitrile

-

Reaction Setup: The crude 2-amino-2-phenylpropanenitrile would be dissolved in a mixture of a strong acid (e.g., sulfuric acid) and water.

-

Reaction Conditions: The solution would be heated to a controlled temperature (e.g., 50-70 °C) and stirred for a specific duration. The reaction conditions would need to be carefully controlled to favor the formation of the amide over complete hydrolysis to the carboxylic acid.

-

Work-up and Purification: After cooling, the reaction mixture would be neutralized with a base (e.g., sodium bicarbonate) and extracted with an appropriate organic solvent. The product, this compound, would then be purified using techniques such as recrystallization or column chromatography.

Potential Biological Significance (Inferred)

Direct studies on the biological activity of this compound are not available. However, the activities of related classes of compounds can provide insights into its potential pharmacological relevance.

-

2-Cyanoacrylamide Derivatives: This class of compounds has been investigated for various therapeutic applications. Notably, they have been identified as inhibitors of enzymes such as Transforming growth factor-beta-activated kinase 1 (TAK1), which is involved in inflammatory signaling pathways.

-

Phenylpropanoids: This is a broad class of plant-derived secondary metabolites. While this compound is a synthetic compound, it shares the core phenylpropane skeleton. Phenylpropanoids are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

The presence of the cyano and amide functional groups, along with the phenyl ring, suggests that this compound could potentially interact with biological targets. However, without experimental data, any discussion of its mechanism of action or signaling pathway involvement would be purely speculative.

The logical relationship for investigating the potential of this compound is outlined below.

Caption: Logical workflow for investigating the biological activity of this compound.

Methodological & Application

The Use of 2-Cyano-2-phenylpropanamide in Organic Synthesis: Application Notes and Protocols

Disclaimer: The following information is intended for academic and research purposes only. The synthesis and use of chemical compounds should only be conducted by trained professionals in a controlled laboratory setting. All local, state, and federal regulations regarding the handling and synthesis of chemical substances must be strictly followed.

Introduction

2-Cyano-2-phenylpropanamide is a nitrile-containing aromatic compound that has been identified as a potential precursor in the synthesis of various organic molecules. Its chemical structure, featuring a nitrile group and a phenyl ring attached to a tertiary carbon, makes it a versatile starting material for the introduction of these functionalities into more complex molecular architectures. This document provides an overview of its potential applications and outlines a general protocol for its use in organic synthesis.

It is important to note that this compound and its derivatives are closely monitored substances in many jurisdictions due to their potential for misuse in the clandestine synthesis of controlled substances. Researchers must be aware of and adhere to all legal requirements concerning the acquisition, handling, and disposal of this compound.

Applications in Organic Synthesis

The primary application of this compound as a precursor lies in its conversion to other functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the phenyl group can undergo various electrophilic substitution reactions.

Key Synthetic Transformations:

-

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield 2-phenyl-2-propanecarboxylic acid. This transformation is a common strategy for the synthesis of substituted carboxylic acids.

-

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, 2-phenyl-2-propylamine, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This provides a route to substituted phenethylamines.

-

Derivatization of the Amide: The amide functionality can be modified through various reactions, such as N-alkylation or conversion to other nitrogen-containing functional groups.

Experimental Protocols

The following are generalized protocols for key synthetic transformations involving this compound. Specific reaction conditions may need to be optimized based on the desired product and scale of the reaction.

Protocol 1: Hydrolysis of this compound to 2-Phenyl-2-propanecarboxylic Acid

Materials:

| Reagent/Solvent | Quantity (Example) |

| This compound | 1.0 g |

| Sulfuric Acid (conc.) | 5 mL |

| Water | 20 mL |

| Diethyl Ether | 50 mL |

| Sodium Bicarbonate (sat. aq.) | 30 mL |

| Anhydrous Magnesium Sulfate | As needed |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of concentrated sulfuric acid and water.

-

Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

-

Cool the mixture to room temperature and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Reduction of this compound to 2-Phenyl-2-propylamine

Materials:

| Reagent/Solvent | Quantity (Example) |

| This compound | 1.0 g |

| Lithium Aluminum Hydride (LiAlH4) | 0.5 g |

| Anhydrous Diethyl Ether | 50 mL |

| Hydrochloric Acid (1 M) | 20 mL |

| Sodium Hydroxide (10 M) | As needed |

Procedure:

-

In a dry, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH4 suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash with diethyl ether.

-

Extract the filtrate with 1 M hydrochloric acid.

-

Basify the aqueous layer with 10 M sodium hydroxide and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by distillation or conversion to a salt followed by recrystallization.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for utilizing this compound as a precursor in organic synthesis.

Signaling Pathway Analogy in Synthetic Chemistry

While not a biological signaling pathway, the concept of a "synthetic pathway" can be visualized in a similar manner, where a starting material is converted through a series of intermediates to a final product. Each reaction step is analogous to a signaling event, catalyzed by reagents and conditions, leading to a specific chemical transformation.

Application Note: Purification of 2-Cyano-2-phenylpropanamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a standard protocol for the purification of 2-Cyano-2-phenylpropanamide via recrystallization. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This protocol provides a step-by-step methodology, recommended solvent systems, and expected outcomes for achieving high-purity this compound suitable for downstream applications in research and drug development.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of various organic molecules. The purity of such intermediates is critical for the success of subsequent reactions and the quality of the final product. Recrystallization offers an effective method for removing impurities that may be present after its synthesis. The principle of this technique relies on the selection of a suitable solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. As the saturated solution cools, the compound of interest crystallizes, leaving the more soluble impurities in the mother liquor.

Data Presentation

While specific experimental data for the recrystallization of this compound is not widely published, the following table presents hypothetical yet realistic quantitative data that could be expected from such a purification process. This data is based on typical yields and purity enhancements observed for the recrystallization of similar aromatic amides.

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Off-white to light yellow powder | White crystalline solid |

| Purity (by HPLC) | ~95% | >99% |

| Yield | N/A | 75-90% |

| Melting Point | Broad range | Sharp melting point |

Experimental Protocol

This protocol outlines the single-solvent recrystallization procedure for this compound. Based on the polarity of the molecule, polar solvents are recommended. Acetonitrile is often a good starting point for the recrystallization of amides.[1] Other potential solvents include ethanol, isopropanol, or acetone. Preliminary solvent screening is advised to determine the optimal solvent for a specific sample.

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., Acetonitrile)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature. The ideal solvent should show low solubility at room temperature but high solubility upon heating.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove any residual solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol for this compound.

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Quantification of 2-Cyano-2-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Cyano-2-phenylpropanamide in various sample matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory personnel.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of organic molecules. This method provides a reliable approach for the determination of this compound in bulk drug substances and pharmaceutical formulations.

Quantitative Data Summary

| Parameter | Result |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Linearity Range | 0.2 - 50 µg/mL (R² > 0.999) |

| Intra-day Precision (%RSD) | < 1.5% |

| Inter-day Precision (%RSD) | < 2.5% |

| Accuracy (Recovery) | 98.5% - 101.2% |

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A mixture of Acetonitrile and Water (50:50, v/v) can be used for isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm, which is a common wavelength for compounds with a phenyl group.

-

Injection Volume: 10 µL.

1.2. Reagent and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 0.2, 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation:

-

Bulk Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase to obtain a theoretical concentration within the linearity range, and filter through a 0.45 µm syringe filter before injection.

-

Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a specific dose of the active ingredient into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the resulting solution through a 0.45 µm syringe filter.

-

1.3. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solutions in ascending order of concentration.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

HPLC Analysis Workflow

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices, such as biological fluids. This protocol may require derivatization to improve the volatility and thermal stability of the analyte.

Quantitative Data Summary

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Linearity Range | 2 - 500 ng/mL (R² > 0.998) |

| Intra-day Precision (%RSD) | < 3.0% |

| Inter-day Precision (%RSD) | < 4.5% |

| Accuracy (Recovery) | 97.0% - 103.5% |

Experimental Protocol

2.1. Instrumentation and GC-MS Conditions:

-

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

2.2. Sample Preparation and Derivatization:

-

Standard Stock Solution (100 µg/mL): Prepare in a suitable organic solvent like methanol.

-

Working Standard Solutions: Prepare by serial dilution of the stock solution.

-

Sample Extraction from Biological Matrix (e.g., Plasma):

-

To 1 mL of plasma, add an internal standard.

-

Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat at 70°C for 30 minutes to complete the reaction.

-

Cool to room temperature before injection.

-

2.3. Analysis Procedure:

-

Perform a system suitability check by injecting a derivatized standard.

-

Inject the derivatized samples and standards into the GC-MS system.

-

Monitor the selected ions for the analyte and internal standard.

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

-

Calculate the concentration of the analyte in the samples using the calibration curve.

GC-MS Sample Preparation and Analysis Workflow

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications. This method is ideal for quantifying low levels of this compound in complex biological matrices.

Quantitative Data Summary

| Parameter | Result |

| Limit of Detection (LOD) | 50 pg/mL |

| Limit of Quantification (LOQ) | 150 pg/mL |

| Linearity Range | 0.2 - 200 ng/mL (R² > 0.999) |

| Intra-day Precision (%RSD) | < 2.5% |

| Inter-day Precision (%RSD) | < 4.0% |

| Accuracy (Recovery) | 97.8% - 102.5% |

Experimental Protocol

3.1. Instrumentation and LC-MS/MS Conditions:

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by direct infusion.

3.2. Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Prepare in methanol.

-

Working Standard Solutions: Prepare by serial dilution.

-

Sample Preparation: Supported Liquid Extraction (SLE) is a high-throughput alternative to LLE.

-

Load the sample (e.g., plasma with internal standard) onto the SLE plate.

-

Allow the sample to absorb.

-

Elute the analyte with a water-immiscible organic solvent.

-

Evaporate the eluate and reconstitute in the initial mobile phase composition.

-

3.3. Analysis Procedure:

-

Optimize the MS parameters (e.g., collision energy, declustering potential) for the analyte and internal standard.

-

Equilibrate the LC system.

-

Inject the prepared samples and standards.

-

Acquire data using the determined MRM transitions.

-

Construct a calibration curve and quantify the analyte in the samples.

LC-MS/MS Sample Preparation and Analysis Logical Flow

Caption: Logical flow for LC-MS/MS quantification of this compound.

Application of 2-Cyano-2-phenylpropanamide in the Synthesis of Heterocyclic Compounds

Application Note AP-HET-001

Introduction

2-Cyano-2-phenylpropanamide is a versatile, yet underutilized, starting material in organic synthesis. Its unique structure, possessing a nitrile group, an amide moiety, and a phenyl ring attached to a quaternary carbon, offers multiple reactive sites for the construction of diverse heterocyclic frameworks. This document outlines potential applications of this compound in the synthesis of medicinally relevant heterocyclic compounds, including pyridones and pyrimidines. The protocols provided are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for researchers in drug discovery and development.

Proposed Synthetic Applications

The presence of both a nitrile and an amide functional group in this compound allows for its participation in various cyclization reactions. The adjacent phenyl group can influence the reactivity and stereochemistry of these transformations.

Synthesis of Substituted 2-Pyridones

Substituted 2-pyridones are a class of heterocyclic compounds with a wide range of biological activities. A plausible route to synthesize 3-cyano-3-methyl-4-phenyl-3,4-dihydro-2-pyridone derivatives from this compound involves a Michael addition reaction with α,β-unsaturated ketones followed by an intramolecular cyclization.

Reaction Scheme:

Figure 1: Proposed synthesis of 2-pyridone derivatives.

Experimental Protocol: Synthesis of 3-Cyano-3-methyl-4,6-diphenyl-2-pyridone

-

To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol), add this compound (1.74 g, 10 mmol).

-

To this mixture, add benzalacetophenone (chalcone) (2.08 g, 10 mmol).

-

Reflux the reaction mixture for 6 hours.

-

After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the product.

| Entry | α,β-Unsaturated Ketone | Product | Proposed Yield (%) |

| 1 | Benzalacetophenone | 3-Cyano-3-methyl-4,6-diphenyl-2-pyridone | 75 |

| 2 | 4-Methoxybenzalacetophenone | 3-Cyano-3-methyl-6-(4-methoxyphenyl)-4-phenyl-2-pyridone | 72 |

| 3 | 4-Chlorobenzalacetophenone | 6-(4-Chlorophenyl)-3-cyano-3-methyl-4-phenyl-2-pyridone | 78 |

Table 1: Proposed synthesis of various 2-pyridone derivatives.

Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental components of nucleic acids and are prevalent in many pharmaceuticals. A potential pathway to pyrimidine derivatives from this compound is through its reaction with amidines, such as guanidine or acetamidine. This reaction would proceed via condensation and subsequent cyclization.

Reaction Scheme:

Figure 2: Proposed synthesis of pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-cyano-5-methyl-6-phenyl-4(3H)-pyrimidinone

-

In a flame-dried round-bottom flask, suspend sodium hydride (0.24 g, 10 mmol, 60% dispersion in mineral oil) in 20 mL of anhydrous dimethylformamide (DMF).

-

Add this compound (1.74 g, 10 mmol) portion-wise at 0 °C.

-

After the evolution of hydrogen ceases, add guanidine hydrochloride (0.96 g, 10 mmol).

-

Heat the reaction mixture at 80 °C for 8 hours.

-

Cool the mixture to room temperature and quench with methanol.

-

Pour the mixture into ice-water and neutralize with acetic acid.

-

Collect the precipitate by filtration, wash with water, and purify by column chromatography (silica gel, ethyl acetate/hexane).

| Entry | Amidine | Product | Proposed Yield (%) |

| 1 | Guanidine | 2-Amino-5-cyano-5-methyl-6-phenyl-4(3H)-pyrimidinone | 65 |

| 2 | Acetamidine | 5-Cyano-2,5-dimethyl-6-phenyl-4(3H)-pyrimidinone | 68 |

| 3 | Benzamidine | 5-Cyano-5-methyl-2,6-diphenyl-4(3H)-pyrimidinone | 62 |

Table 2: Proposed synthesis of various pyrimidine derivatives.

Logical Workflow for Heterocycle Synthesis

The general workflow for utilizing this compound in the synthesis of heterocyclic compounds can be summarized as follows:

Figure 3: General workflow for heterocyclic synthesis.

Disclaimer: The experimental protocols and quantitative data presented in this application note are proposed based on established chemical principles and analogous reactions of similar compounds. These have not been experimentally validated for this compound and should be adapted and optimized by the end-user. Appropriate safety precautions should be taken when performing these or any new chemical reactions.

Application Notes and Protocols: Exploring the Potential of 2-Cyano-2-phenylpropanamide in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation. These reactions are highly valued in drug discovery and development for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. This document explores the potential application of 2-cyano-2-phenylpropanamide as a reagent in MCRs.

While a comprehensive review of the scientific literature reveals no direct examples of this compound being employed as a reagent in multi-component reactions, its chemical structure suggests intriguing possibilities for its use as a precursor to reactive intermediates. This document will, therefore, provide a theoretical framework for its potential applications in well-established MCRs, namely the Passerini, Ugi, and Strecker reactions. Detailed protocols for these foundational reactions are also provided to serve as a practical guide for researchers interested in exploring novel reagents in MCR-based synthesis.

Theoretical Applications of this compound in MCRs

The structure of this compound, featuring a nitrile and an amide group on a quaternary carbon, suggests two primary hypothetical roles in multi-component reactions:

-

As an Isocyanide Precursor: The amide functionality could potentially be dehydrated to yield a corresponding isocyanide, 1-cyano-1-phenylethyl isocyanide. Isocyanides are key components in Passerini and Ugi reactions. The in situ generation of this isocyanide from this compound could offer a convenient alternative to handling often volatile and malodorous isocyanide reagents.

-

As a Cyanide Source: Under specific reaction conditions, this compound might serve as a source of the cyanide anion or a cyanide equivalent. This would make it a potential, safer alternative to highly toxic cyanide sources like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in reactions such as the Strecker synthesis of α-amino acids.

Established Multi-Component Reactions: Protocols and Data

The following sections detail the protocols and present data for the Passerini, Ugi, and Strecker reactions, which represent the most likely reaction classes where this compound or its derivatives could hypothetically be employed.

The Passerini Reaction

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based MCRs, combining an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide.[1][2] This reaction is celebrated for its high atom economy and the functional group tolerance of the resulting products, which are valuable in medicinal chemistry.[1][3]

General Reaction Scheme:

Caption: General scheme of the Passerini three-component reaction.

Experimental Protocol: General Procedure for the Passerini Reaction

-

Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (2 mL) at room temperature, add the isocyanide (1.0 mmol).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure α-acyloxy amide.

Representative Data for the Passerini Reaction

| Entry | Aldehyde (R²) | Carboxylic Acid (R³) | Isocyanide (R¹) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | DCM | 24 | 85 |

| 2 | Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | THF | 48 | 78 |

| 3 | 4-Nitrobenzaldehyde | Propionic Acid | Benzyl isocyanide | DCM | 36 | 92 |

| 4 | Furfural | Phenylacetic Acid | Cyclohexyl isocyanide | THF | 48 | 81 |

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[4][5] This reaction is renowned for its ability to generate complex molecules with high diversity from simple starting materials, making it a valuable tool in the synthesis of compound libraries for drug screening.[6][7]

General Reaction Scheme:

Caption: General scheme of the Ugi four-component reaction.

Experimental Protocol: General Procedure for the Ugi Reaction

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in a polar solvent such as methanol (MeOH) or trifluoroethanol (TFE) (2 mL). Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.

-

Addition of Reagents: To the stirred solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

-

Reaction Monitoring: The reaction is typically exothermic and is usually complete within a few hours to 24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, the solvent is evaporated under reduced pressure.

-

Purification: The resulting residue is purified by recrystallization or column chromatography on silica gel to yield the pure α-acylamino amide.

Representative Data for the Ugi Reaction

| Entry | Aldehyde (R²) | Amine (R³) | Carboxylic Acid (R⁴) | Isocyanide (R¹) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | MeOH | 12 | 88 |

| 2 | Isobutyraldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | TFE | 24 | 82 |

| 3 | 4-Chlorobenzaldehyde | Cyclohexylamine | Propionic Acid | Benzyl isocyanide | MeOH | 18 | 90 |

| 4 | Acetaldehyde | Methylamine | Phenylacetic Acid | Cyclohexyl isocyanide | TFE | 24 | 75 |

The Strecker Reaction

The Strecker synthesis is a three-component reaction that produces an α-amino nitrile from an aldehyde (or ketone), ammonia (or an amine), and a cyanide source.[6] The resulting α-amino nitrile can then be hydrolyzed to afford the corresponding α-amino acid. This reaction is historically significant as one of the first MCRs discovered and remains a fundamental method for amino acid synthesis.

General Reaction Scheme:

Caption: General scheme of the Strecker amino acid synthesis.

Experimental Protocol: General Procedure for the Strecker Reaction

-

Reaction Setup: In a well-ventilated fume hood, dissolve the aldehyde (1.0 mmol) in a suitable solvent such as a mixture of water and ethanol. Add a solution of ammonium chloride (1.2 mmol) in water.

-

Addition of Cyanide: Cool the mixture in an ice bath and slowly add a solution of potassium cyanide (1.1 mmol) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the α-amino nitrile by TLC.

-

Work-up for α-Amino Nitrile: After completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Hydrolysis to α-Amino Acid: The crude α-amino nitrile is then hydrolyzed by heating with a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC).

-

Purification: The resulting amino acid is isolated by adjusting the pH to its isoelectric point, followed by filtration or recrystallization.

Representative Data for the Strecker Reaction (Synthesis of α-Amino Nitriles)

| Entry | Aldehyde (R) | Amine | Cyanide Source | Solvent | Time (h) | Yield (%) of Amino Nitrile |

| 1 | Benzaldehyde | NH₄Cl | KCN | H₂O/EtOH | 12 | 90 |

| 2 | Isobutyraldehyde | NH₄Cl | KCN | H₂O/EtOH | 24 | 85 |

| 3 | Acetaldehyde | NH₄Cl | NaCN | H₂O | 18 | 88 |

| 4 | Phenylacetaldehyde | NH₄Cl | KCN | H₂O/EtOH | 24 | 82 |

Conclusion and Future Outlook